molecular formula C9H16N4O B13067369 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide

Cat. No.: B13067369
M. Wt: 196.25 g/mol
InChI Key: QUCFWZOFQSUODH-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid
  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)acetamide

Uniqueness

Compared to similar compounds, 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide has a unique N-methylpropanamide group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C9H16N4O/c1-5-8(10)6(2)13(12-5)7(3)9(14)11-4/h7H,10H2,1-4H3,(H,11,14)

InChI Key

QUCFWZOFQSUODH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC)C)N

Origin of Product

United States

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